molecular formula C20H19ClN4O3 B2392428 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034529-51-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2392428
CAS No.: 2034529-51-4
M. Wt: 398.85
InChI Key: AJBSREPZZUGCTC-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a high-purity chemical compound supplied for research purposes. This synthetic small molecule features a complex structure combining a 1,4-benzoxazepine core, a prevalent scaffold in medicinal chemistry, with a 1-methyl-1H-indazole carboxamide moiety . Compounds based on the 1,4-benzoxazepine structure have demonstrated significant potential in preclinical research across various therapeutic areas. Structurally similar 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one analogs have been reported to exhibit notable anticonvulsant and hypnotic activities in animal models, as evaluated by maximal electroshock (MES) tests and pentobarbital-induced sleep assays . Furthermore, other derivatives of the 4,5-dihydrobenzo[f][1,4]oxazepin system have been synthesized and evaluated for their in vitro antibacterial properties, showing activity against a panel of microorganisms, which underscores the versatility of this chemotype in infectious disease research . The 1,4-benzoxazepine scaffold is also recognized as a key structural component in established psychotropic pharmaceuticals, such as the antipsychotic agent loxapine, highlighting its relevance in central nervous system (CNS) drug discovery . The specific molecular architecture of this compound, which integrates an indazole carboxamide group, suggests it may be of interest for researchers investigating kinase inhibition, given that indazole derivatives are frequently explored in this field . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-24-16-5-3-2-4-15(16)19(23-24)20(27)22-8-9-25-11-13-10-14(21)6-7-17(13)28-12-18(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBSREPZZUGCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 7-Chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine Intermediate

The benzoxazepine core is synthesized via intramolecular cyclization of a precursor containing both amine and carbonyl functionalities. A validated approach involves reacting 7-chloro-2-hydroxybenzoic acid with N-hydroxyphthalimide under Mitsunobu conditions to form an intermediate oxime, followed by hydrazinolysis to yield a hydrazine derivative. Subsequent treatment with sodium methoxide (NaOMe) in methanol induces cyclization, forming the seven-membered benzoxazepine ring.

Key Reaction Conditions

  • Precursor : 7-Chloro-2-hydroxybenzoic acid derivative.
  • Cyclization Agent : NaOMe in methanol at reflux (60–70°C, 4–6 hours).
  • Yield : ~91% under optimized conditions.

This method leverages base-mediated elimination to construct the oxazepine ring, with the chloro substituent introduced via the starting material to ensure regioselectivity.

Introduction of the Ethylamine Side Chain

The ethylamine moiety at position 4 of the benzoxazepine is introduced via nucleophilic alkylation. The secondary amine of the benzoxazepine intermediate reacts with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

Optimized Parameters

  • Solvent : DMF, 0°C to room temperature.
  • Base : NaH (1.2 equivalents).
  • Reaction Time : 12–24 hours.
  • Yield : 75–85% after purification.

The reaction proceeds via an SN2 mechanism, with NaH deprotonating the amine to enhance nucleophilicity. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the 4-(2-aminoethyl)-7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine intermediate.

Synthesis of the 1-Methyl-1H-indazole-3-carboxamide Moiety

Preparation of 1-Methyl-1H-indazole-3-carboxylic Acid

The indazole ring is synthesized from 5-bromo-1H-indazole , which undergoes methylation at the 1-position using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). Subsequent hydrolysis of the nitrile group (introduced via palladium-catalyzed cyanation) yields the carboxylic acid.

Critical Steps

  • Methylation : CH₃I, K₂CO₃, DMF, 50°C, 6 hours.
  • Cyanation : Zn(CN)₂, Pd(PPh₃)₄, 100°C, 12 hours.
  • Hydrolysis : 6M HCl, reflux, 4 hours.

Yield : 68% over three steps.

Activation and Amidation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with ammonium hydroxide to form the carboxamide. Alternatively, coupling agents like HATU facilitate direct amidation with ammonia gas.

Preferred Method

  • Activation : SOCl₂, reflux, 2 hours.
  • Amidation : NH₄OH, 0°C, 1 hour.
  • Yield : 89%.

Optimization and Scalability

Cyclization Efficiency

The use of NaOMe in methanol for benzoxazepine cyclization achieves higher yields (~91%) compared to alternative bases like K₂CO₃ (~75%). Excess NaOMe (1.5 eq) ensures complete reaction.

Alkylation Side Reactions

Employing NaH as a base minimizes N-over-alkylation by ensuring rapid deprotonation of the amine. Lower temperatures (0°C) further suppress byproduct formation.

Coupling Agent Selection

HATU outperforms EDCl/HOBt in amidation yield (82% vs. 65%) due to superior activation of sterically hindered carboxylic acids.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.61 (m, 4H, CH₂), 3.90 (s, 3H, N-CH₃), 7.39–7.59 (m, 7H, aromatic), 10.05 (br, 1H, NH).
  • LC-MS : m/z 456.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, typically at the oxazepin ring, using reagents like PCC or Dess-Martin periodinane.

  • Reduction: The carbonyl group in the oxazepin ring can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LAH).

  • Substitution: The chloro substituent allows for nucleophilic aromatic substitution reactions, with common nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Substitution: Ammonia, primary amines, thiols, conducted in polar aprotic solvents like DMF or DMSO.

Major Products: The products of these reactions vary, but they often involve modifications to the oxazepin ring, indazole structure, or the substituents, leading to derivatives that may have different biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may possess anti-cancer, anti-inflammatory, and antimicrobial activities.

Anti-Cancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116

These results suggest that the compound could be further explored for its potential in cancer therapeutics through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Anti-Inflammatory Activity

The compound has shown promise in modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research indicates that certain derivatives can significantly reduce cytokine levels, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. This aspect is under investigation for its implications in developing new antimicrobial agents .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions utilizing specific reagents and reaction conditions to optimize yields and purity. Common methods include:

  • Coupling Reactions : Utilizing agents like EDC or DCC.
  • Solvents : DMF or DMSO are often employed.
  • Reaction Conditions : Temperature and time are critical factors.

The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions, which can lead to the formation of diverse derivatives with potentially enhanced biological activities .

Study on Anti-Cancer Activity

In a study published in the Journal of Brazilian Chemical Society, researchers synthesized several benzoxazepine derivatives including this compound. The study revealed significant reductions in cell viability against HCT-116 colorectal cancer cells through mechanisms involving caspase activation .

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated their effectiveness in inhibiting TNF-induced necroptosis in human monocytic U937 cells. The findings highlighted the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation .

Mechanism of Action

When compared to other compounds with similar structural motifs:

  • Benzo[f][1,4]oxazepin Derivatives: Similar compounds might include other substituted benzo[f][1,4]oxazepin derivatives which differ in substituent groups, potentially altering their reactivity and applications.

  • Indazole Carboxamides: Compared to other indazole carboxamides, the specific chloro and oxazepin substituents in this compound provide unique properties, possibly enhancing its binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The compound’s benzo[f][1,4]oxazepin-3-one core distinguishes it from six-membered analogs like benzo[b][1,4]oxazin-3-ones (e.g., compounds 22a–22c in ).

Substituent Effects

  • Chlorine Position: The 7-chloro substituent in the target compound contrasts with 6-chloro analogs (e.g., methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate in ). Chlorine positioning influences electronic effects and steric interactions, which may alter metabolic stability or target affinity.
  • Carboxamide Linkage : The ethyl-linked indazole-3-carboxamide group is unique compared to piperazine-carboxamide derivatives (e.g., 22a–22c in ). This difference impacts solubility and hydrogen-bonding capacity, critical for cellular permeability .

Physicochemical and Spectroscopic Properties

  • IR/NMR Data : The target compound’s 3-oxo group would exhibit a carbonyl stretch near 1740 cm⁻¹ (IR), similar to the 1740 cm⁻¹ C=O peak in . Its ¹H-NMR would show characteristic indazole aromatic protons (δ 7.5–8.5 ppm) and oxazepine methylene signals (δ 3.5–4.5 ppm) .
  • Solubility : The indazole-carboxamide moiety may reduce solubility compared to methoxy-substituted analogs (e.g., 22b , 22c in ), which benefit from polar methoxy groups .

Research Implications

However, comparative SAR studies with analogs like 22a–22c () are needed to validate these hypotheses. Future work should explore substitutions at the 7-position of the oxazepine ring and modifications to the carboxamide linker to optimize activity .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of benzoxazepines. Its unique structure suggests potential pharmacological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Molecular Structure

The molecular formula of the compound is C18H15ClN4O2C_{18}H_{15}ClN_{4}O_{2}, and its structure features a benzo[f][1,4]oxazepine core substituted with a chloro group and an indazole moiety. The presence of these heterocyclic structures is indicative of diverse biological activities.

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. In studies involving various cancer cell lines, including colorectal cancer (HCT-116) cells, the compound demonstrated notable cytotoxic effects. For instance:

CompoundCell LineIC50 (µg/mL)Observations
7cHCT-11628.85 ± 3.26Significant reduction in cell viability
7jHCT-11626.75 ± 3.50Induced apoptosis with nuclear disintegration

These results highlight the compound's potential as a therapeutic agent against solid tumors by promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli. This suggests that it may be useful in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

While the primary focus has been on its anti-cancer and anti-inflammatory properties, some derivatives of benzoxazepine have shown limited antimicrobial activity against specific bacterial strains. However, the overall antimicrobial efficacy of this class of compounds remains an area for further exploration .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Colorectal Cancer : A recent study evaluated the effects of benzoxazepine derivatives on HCT-116 cells, revealing significant cytotoxicity and induction of apoptosis at varying concentrations. The morphological changes observed post-treatment included nuclear fragmentation and reduced cell viability .
  • Inflammation Models : In vivo models demonstrated that administration of N-(2-(7-chloro-3-oxo...) significantly reduced markers of inflammation compared to control groups, suggesting its potential utility in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves three critical steps:

Core formation : Construct the benzo[f][1,4]oxazepin core via cyclization of substituted benzodiazepine precursors under mild fluorination (e.g., Selectfluor in dichloromethane) .

Ethyl bridge coupling : React the core with ethylamine using a base (e.g., triethylamine) at room temperature to introduce the ethyl side chain .

Indazole carboxamide coupling : Use coupling reagents like EDCI or HOBt to form the amide bond between the ethyl-bridged intermediate and 1-methyl-1H-indazole-3-carboxylic acid .
Key parameters : Temperature (0–25°C), solvent polarity (DMF or DCM), and reaction time (8–24 hrs) to minimize by-products. Yield optimization requires iterative adjustment of stoichiometry and purification via flash chromatography .

Q. How can the compound’s structure be validated using spectroscopic and analytical techniques?

  • NMR (¹H/¹³C) : Identify protons on the benzooxazepin ring (δ 6.8–7.5 ppm) and indazole methyl group (δ 3.9–4.1 ppm). Confirm amide bond formation via carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₂₀H₁₉ClN₄O₃; calc. 422.11 g/mol).
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm intramolecular hydrogen bonding patterns .

Q. What is the solubility profile of this compound in common solvents?

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Methanol~20Moderate solubility
Water<1Low due to hydrophobic regions

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

  • Variable substituents : Modify the chloro group on the benzooxazepin core (e.g., fluoro, methyl) to assess electronic effects on target binding .
  • Ethyl linker alternatives : Test propyl or cyclic amine bridges to evaluate steric flexibility .
  • Indazole substitutions : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to probe steric tolerance in enzyme pockets .
    Methodology : Synthesize analogs, screen against target enzymes (e.g., kinases), and correlate activity with computational docking (AutoDock Vina) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from disparate studies, accounting for variables like solvent (DMSO vs. saline) .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected receptors .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (GROMACS) to assess interactions with kinase ATP-binding pockets .
  • Pharmacophore modeling : Identify critical H-bond acceptors (oxazepin carbonyl) and hydrophobic regions (indazole methyl) using Schrödinger .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Methodological Considerations

Q. How to troubleshoot low yields during the final amide coupling step?

  • Activation issues : Replace EDCI with DCC/HOBt for better carboxylate activation .
  • Solvent polarity : Switch to THF or DMF to enhance reagent solubility.
  • By-product removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted starting materials .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C .
  • Stabilizers : Add 1% BHT to DMSO stock solutions to prevent oxidation.
  • HPLC monitoring : Check purity monthly using a C18 column (ACN/water gradient) .

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